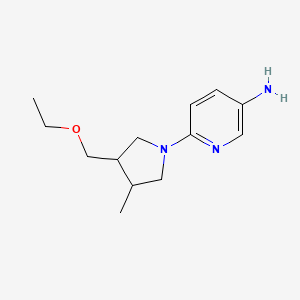

6-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)pyridin-3-amine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives has been reported using two methods: using trimethylamine as a classical method and using magnesium oxide nanoparticles . The structures of synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .Molecular Structure Analysis

The molecular structure of similar compounds was confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis . These techniques are commonly used to confirm the structure of synthesized compounds.Chemical Reactions Analysis

The synthesis of similar compounds involves reactions such as reduction of nitriles or amides and nitro compounds, S N 2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Applications De Recherche Scientifique

Structural Characterization and Hydrogen Bonding Patterns

The research conducted by Böck et al. (2021) on N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide highlights the significance of molecular conformations and hydrogen bonding patterns in the study of similar compounds. Their findings elucidate the impact of different sites of protonation and the resultant intermolecular hydrogen bonding networks, which are crucial for understanding the behavior of compounds including 6-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)pyridin-3-amine (Böck et al., 2021).

Catalytic Applications in Organic Chemistry

The study by Nyamato et al. (2015) on (imino)pyridine Palladium(II) complexes demonstrates the potential of such complexes, which could include derivatives of this compound, as catalysts in organic synthesis. This opens up avenues for their application in selective catalytic processes, such as ethylene dimerization (Nyamato et al., 2015).

Hydrogen-Bond Donors and Acceptors in Supramolecular Chemistry

The research by Aakeröy et al. (2007) provides insights into the balance of hydrogen-bond donors and acceptors in bifunctional pyridine-aminopyrimidine/aminopyridine compounds. This research is relevant for understanding the interactions and properties of compounds like this compound in the realm of supramolecular chemistry (Aakeröy et al., 2007).

Synthesis and Antimicrobial Activity

The work by Egawa et al. (1984) on the synthesis and antibacterial activity of related pyridine derivatives underscores the potential of such compounds in developing new antibacterial agents. Their study on structure-activity relationships can provide valuable insights for further research on similar compounds, including this compound (Egawa et al., 1984).

Mécanisme D'action

While the specific mechanism of action for “6-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)pyridin-3-amine” is not available, similar compounds have shown biological activities such as inhibitors of receptor tyrosine kinase, anticancer activity against lung cancer, antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species, and antioxidant activity .

Orientations Futures

The synthesis and study of “6-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)pyridin-3-amine” and similar compounds are of interest due to their potential applications in various fields, including pharmaceuticals and organic synthesis. Future research may focus on optimizing the synthesis process, exploring their biological activities, and developing potential applications .

Propriétés

IUPAC Name |

6-[3-(ethoxymethyl)-4-methylpyrrolidin-1-yl]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O/c1-3-17-9-11-8-16(7-10(11)2)13-5-4-12(14)6-15-13/h4-6,10-11H,3,7-9,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNYIOFBZWZBOSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CN(CC1C)C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

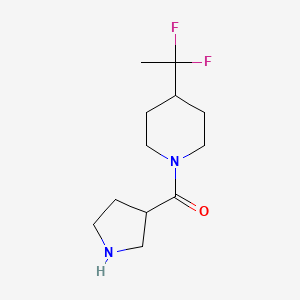

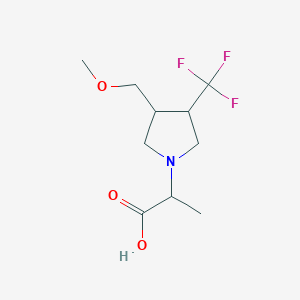

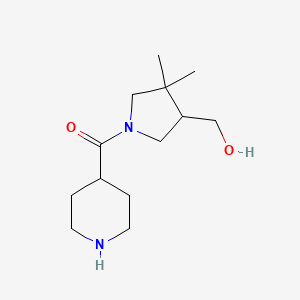

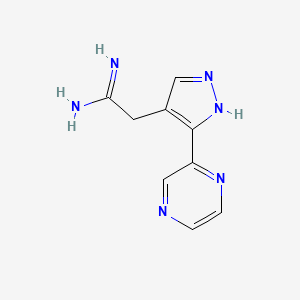

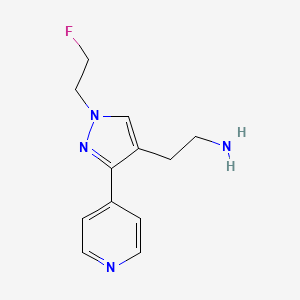

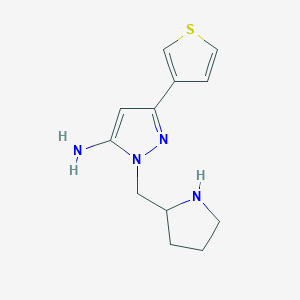

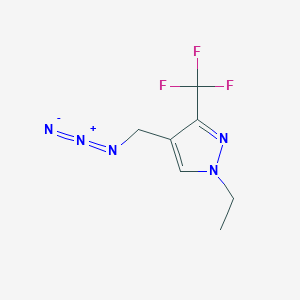

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491008.png)

![2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1491012.png)

![2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1491013.png)

![2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1491014.png)

![7-(azidomethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491015.png)

![3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-amine](/img/structure/B1491019.png)